molecular formula C13H20ClN B3216095 3-(2-Methyl-benzyl)-piperidine hydrochloride CAS No. 1170802-63-7

3-(2-Methyl-benzyl)-piperidine hydrochloride

Cat. No. B3216095
CAS RN: 1170802-63-7
M. Wt: 225.76 g/mol
InChI Key: MZRKUQSTSWILPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Methyl-benzyl)-piperidine hydrochloride can involve various methods. One common approach is the side chain monochlorination of m-xylene in the presence of pyridine or pyridine derivatives at elevated temperatures. The use of pyridine additives helps minimize nuclear chlorination of m-xylene, resulting in higher selectivity for the desired product .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring (a five-membered heterocycle) with a 2-methylbenzyl group attached at the 3-position. The condensed structural formula is C6H5CH2NH2. The compound is a colorless liquid with weak, ammonia-like odor .


Chemical Reactions Analysis

The chemical reactivity of this compound involves its amine functional group. It can participate in various reactions, including nucleophilic substitutions, reductive aminations, and derivatization protocols. For example, it has been used in the diastereoselective synthesis of S-aminonitriles .

properties

IUPAC Name

3-[(2-methylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-5-2-3-7-13(11)9-12-6-4-8-14-10-12;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKUQSTSWILPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656574
Record name 3-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170802-63-7
Record name 3-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methyl-benzyl)-piperidine hydrochloride
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3-(2-Methyl-benzyl)-piperidine hydrochloride
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3-(2-Methyl-benzyl)-piperidine hydrochloride
Reactant of Route 4
3-(2-Methyl-benzyl)-piperidine hydrochloride
Reactant of Route 5
3-(2-Methyl-benzyl)-piperidine hydrochloride
Reactant of Route 6
3-(2-Methyl-benzyl)-piperidine hydrochloride

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